

1,1,2-Trifluoroethane (HFC-143): A Refrigerant Alternative Explored

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,2-Trifluoroethane*

Cat. No.: *B1584508*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane, also known as HFC-143, is a hydrofluorocarbon compound with the chemical formula CH_2FCHF_2 . As the refrigeration and air conditioning industry continues to seek alternatives to refrigerants with high Global Warming Potential (GWP), lesser-known isomers like HFC-143 warrant investigation. This document provides a summary of its known properties, outlines protocols for its experimental evaluation as a refrigerant, and offers a framework for comparing its performance against established refrigerants. While comprehensive experimental performance data for **1,1,2-trifluoroethane** is not widely available in peer-reviewed literature, this guide provides the necessary tools and methodologies for researchers to conduct their own evaluations.

Physicochemical and Thermophysical Properties

A compilation of the essential physicochemical and thermophysical properties of **1,1,2-trifluoroethane** is presented in Table 1. This data is critical for thermodynamic modeling and for understanding its behavior within a refrigeration cycle.

Table 1: Physicochemical and Thermophysical Properties of **1,1,2-Trifluoroethane** (HFC-143)

Property	Value	Unit	Source
Chemical Formula	C ₂ H ₃ F ₃	-	NIST[1]
Molecular Weight	84.04	g/mol	NIST[1]
Normal Boiling Point	278.15 (5 °C)	K	NIST[2]
Critical Temperature	424.2	K	NIST[2]
Critical Pressure	4490	kPa	NIST[2]
Critical Density	432	kg/m ³	NIST[2]
Global Warming Potential (100-year)	397	-	IPCC
Ozone Depletion Potential	0	-	(Assumed for HFCs)

Note: The GWP value is for the asymmetrical isomer **1,1,2-trifluoroethane** and is significantly different from its more common isomer, 1,1,1-trifluoroethane (HFC-143a), which has a GWP of 4470.

Environmental and Safety Considerations

Environmental Impact:

As a hydrofluorocarbon, **1,1,2-trifluoroethane** does not contain chlorine and therefore has an Ozone Depletion Potential (ODP) of zero. Its 100-year Global Warming Potential (GWP) is 397, which is considerably lower than many legacy refrigerants and even some currently used HFCs, such as R-134a (GWP of 1430).[3] This lower GWP makes it a potentially more environmentally benign alternative.

Safety:

Detailed toxicological data for **1,1,2-trifluoroethane** is not as extensive as for more common refrigerants. However, safety data sheets indicate that it is a colorless gas at room temperature and may be flammable under certain conditions.[4] Proper handling in a well-ventilated area

and adherence to standard safety protocols for handling compressed and flammable gases are essential.

Experimental Protocols for Performance Evaluation

To assess the viability of **1,1,2-trifluoroethane** as a refrigerant alternative, its performance must be experimentally determined and compared against a baseline refrigerant, such as R-134a. The following protocols are based on established standards, primarily the ASHRAE Standard 23.1-2010, "Methods of Testing for Rating the Performance of Positive Displacement Refrigerant Compressors and Condensing Units that Operate at Subcritical Temperatures of the Refrigerant".^{[5][6]}

Objective:

To determine and compare the Coefficient of Performance (COP) and volumetric cooling capacity of **1,1,2-trifluoroethane** relative to a standard refrigerant (e.g., R-134a) under controlled laboratory conditions.

Apparatus:

A vapor compression refrigeration system test rig equipped with the following components:

- A positive displacement compressor (e.g., reciprocating, scroll, or rotary).
- A condenser (water-cooled or air-cooled).
- An expansion valve (thermostatic or electronic).
- An evaporator.
- A refrigerant mass flow meter (e.g., Coriolis type).
- Pressure transducers and temperature sensors (thermocouples or RTDs) at the inlet and outlet of each major component.
- A power meter to measure the electrical input to the compressor.
- A secondary fluid calorimeter for measuring the cooling capacity at the evaporator.

- Data acquisition system.

Experimental Procedure (Calorimeter Method):

The calorimeter method is a highly accurate way to measure the cooling capacity of a refrigerant.[\[7\]](#)

- System Preparation:
 - Evacuate the entire refrigeration system to remove air and moisture.
 - Charge the system with the baseline refrigerant (e.g., R-134a) to the manufacturer's specified amount.
- Test Conditions:
 - Set the desired evaporating and condensing temperatures. A typical set of conditions for air-conditioning applications would be an evaporating temperature of 7.2°C and a condensing temperature of 54.5°C.[\[8\]](#)
 - Control the degree of superheat at the compressor inlet and subcooling at the condenser outlet to specified levels (e.g., 5-10°C).
- Data Acquisition (Baseline Refrigerant):
 - Allow the system to reach a steady state, which is typically achieved when temperature and pressure readings remain constant over a specified period.
 - Record the following data:
 - Temperatures and pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
 - Refrigerant mass flow rate.
 - Compressor power consumption.
 - Heat input to the calorimeter (this is the cooling capacity).

- Refrigerant Changeover:
 - Safely recover the baseline refrigerant from the system.
 - Evacuate the system again to the same vacuum level.
 - Charge the system with **1,1,2-trifluoroethane**. The optimal charge amount may differ from the baseline and may need to be determined experimentally by adding small increments of the refrigerant until optimal performance is achieved.
- Data Acquisition (**1,1,2-Trifluoroethane**):
 - Repeat steps 2 and 3 for **1,1,2-trifluoroethane** under the same set of evaporating and condensing temperatures, superheat, and subcooling conditions.

Data Analysis:

- Cooling Capacity (Q_evap):
 - This is directly measured by the heat absorbed in the calorimeter.
 - It can be confirmed by calculating the enthalpy change of the refrigerant across the evaporator:
 - $$Q_{\text{evap}} = m_{\text{ref}} * (h_{\text{out}} - h_{\text{in}})$$
 - where m_{ref} is the refrigerant mass flow rate, and h_{out} and h_{in} are the specific enthalpies of the refrigerant at the evaporator outlet and inlet, respectively. Enthalpy values are determined from the measured temperature and pressure using refrigerant property tables or software.
- Compressor Work (W_comp):
 - This is the power consumed by the compressor, measured by the power meter.
- Coefficient of Performance (COP):
 - $$\text{COP} = Q_{\text{evap}} / W_{\text{comp}}$$

- Volumetric Cooling Capacity (VCC):
 - $VCC = Q_{evap} / V_{disp}$
 - where V_{disp} is the volumetric displacement rate of the compressor.

Data Presentation

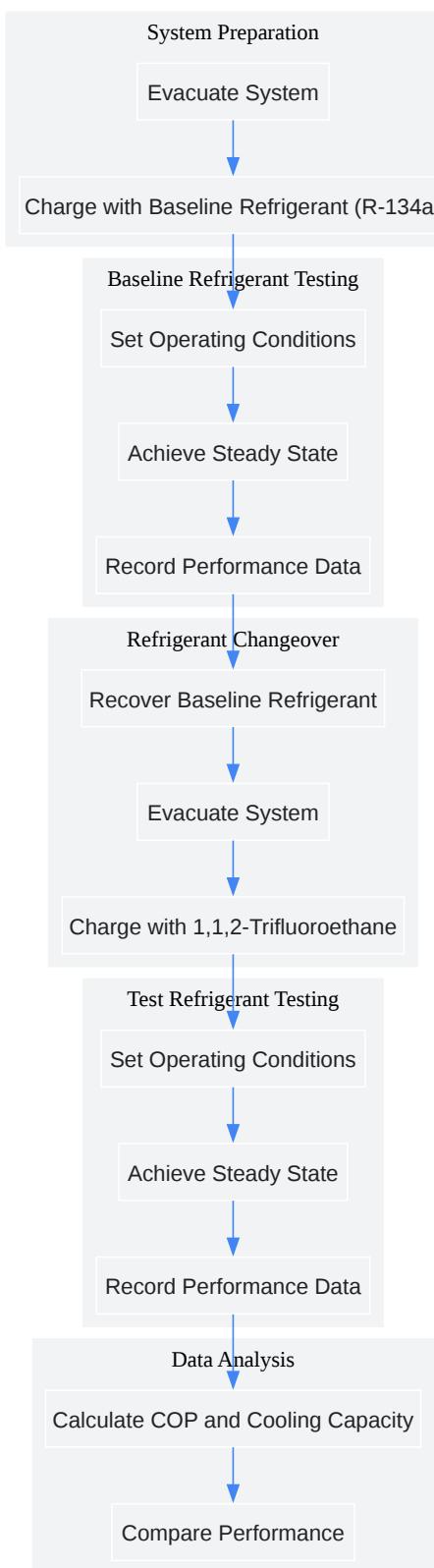
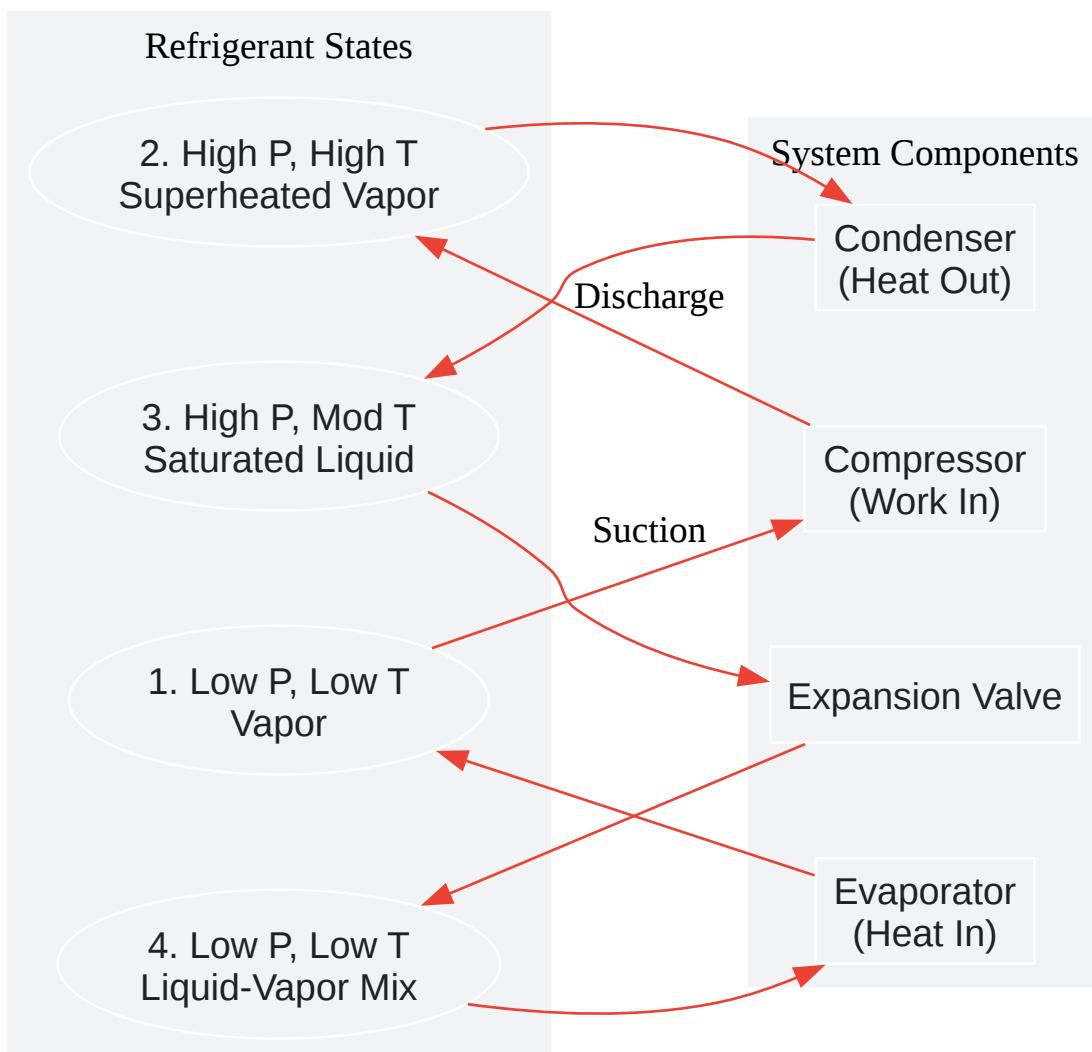

The collected and calculated data should be organized into clear tables for easy comparison.

Table 2: Performance Comparison of **1,1,2-Trifluoroethane** vs. R-134a (Example)

Parameter	R-134a	1,1,2-Trifluoroethane	% Difference
<hr/>			
Operating Conditions			
Evaporating Temperature (°C)	7.2	7.2	-
Condensing Temperature (°C)	54.5	54.5	-
Superheat (°C)	5	5	-
Subcooling (°C)	5	5	-
<hr/>			
Performance Metrics			
Refrigerant Mass Flow Rate (kg/s)	Experimental Value	Experimental Value	
Cooling Capacity (kW)	Experimental Value	Experimental Value	
Compressor Power (kW)	Experimental Value	Experimental Value	
Coefficient of Performance (COP)	Calculated Value	Calculated Value	
Volumetric Cooling Capacity (kJ/m ³)	Calculated Value	Calculated Value	


Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the fundamental thermodynamic cycle.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing refrigerant performance.

[Click to download full resolution via product page](#)

Caption: Ideal vapor-compression refrigeration cycle.

Conclusion

1,1,2-Trifluoroethane (HFC-143) presents an interesting profile as a potential refrigerant alternative due to its significantly lower GWP compared to many currently used HFCs and zero ODP. However, a notable lack of publicly available, direct experimental performance data necessitates further research. The protocols and frameworks provided in this document offer a clear path for researchers to systematically evaluate the performance of HFC-143 and contribute valuable data to the field of refrigerant research. Such studies are crucial for identifying and validating the next generation of sustainable cooling technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,2-Trifluoroethane [webbook.nist.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aicarr.org [aicarr.org]
- 6. scribd.com [scribd.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. scispace.com [scispace.com]
- To cite this document: BenchChem. [1,1,2-Trifluoroethane (HFC-143): A Refrigerant Alternative Explored]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584508#1-1-2-trifluoroethane-as-a-refrigerant-alternative>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com